molecular formula C11H8O4 B10845187 6-Acetyl-7-hydroxychromen-2-one CAS No. 6835-55-8

6-Acetyl-7-hydroxychromen-2-one

Cat. No.: B10845187
CAS No.: 6835-55-8
M. Wt: 204.18 g/mol
InChI Key: MYJIZBGGFRMXEM-UHFFFAOYSA-N
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Description

6-Acetyl-7-hydroxy-2H-chromen-2-one is a derivative of coumarin, a class of organic compounds known for their diverse biological activities. This compound is characterized by the presence of an acetyl group at the 6th position and a hydroxyl group at the 7th position on the chromen-2-one ring. Coumarins, including 6-Acetyl-7-hydroxy-2H-chromen-2-one, are widely found in nature and have been used in various applications ranging from medicinal to industrial .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Acetyl-7-hydroxy-2H-chromen-2-one typically involves the Pechmann reaction, which is a condensation reaction between phenols and β-keto esters in the presence of an acid catalyst. For instance, 1-(2,4-dihydroxyphenyl) ethanone and ethyl acetoacetate can be used as starting materials in the presence of sulfuric acid . The reaction conditions often include heating the mixture to around 50°C in a solvent like dry acetone with anhydrous potassium carbonate .

Industrial Production Methods: Industrial production of 6-Acetyl-7-hydroxy-2H-chromen-2-one follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as using environmentally friendly solvents and catalysts, is becoming more common to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 6-Acetyl-7-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Acetyl-7-hydroxy-2H-chromen-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other coumarin derivatives with potential biological activities.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, antioxidant, and anticancer activities.

    Industry: Used in the production of optical brighteners, photosensitizers, and fluorescent dyes.

Mechanism of Action

The mechanism of action of 6-Acetyl-7-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes like cytochrome P450, which are involved in drug metabolism. It also interacts with receptors such as serotonin receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

    Coumarin (2H-chromen-2-one): The parent compound with a similar structure but lacking the acetyl and hydroxyl groups.

    Scopoletin (7-hydroxy-6-methoxy-2H-chromen-2-one): Similar structure with a methoxy group instead of an acetyl group.

    Umbelliferone (7-hydroxy-2H-chromen-2-one): Lacks the acetyl group but has a hydroxyl group at the same position.

Uniqueness: 6-Acetyl-7-hydroxy-2H-chromen-2-one is unique due to the presence of both the acetyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to other coumarin derivatives .

Properties

CAS No.

6835-55-8

Molecular Formula

C11H8O4

Molecular Weight

204.18 g/mol

IUPAC Name

6-acetyl-7-hydroxychromen-2-one

InChI

InChI=1S/C11H8O4/c1-6(12)8-4-7-2-3-11(14)15-10(7)5-9(8)13/h2-5,13H,1H3

InChI Key

MYJIZBGGFRMXEM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C2C(=C1)C=CC(=O)O2)O

Origin of Product

United States

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